Monoacylglycerol Lipase (MAGL) []: MAGL inhibitors show potential for treating various conditions, including chronic pain, inflammation, cancer, and neurodegeneration. [(1R,5S)-5-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride serves as a key structural component in designing potent and selective MAGL inhibitors, as demonstrated by the development of PF-06795071, a promising MAGL PET ligand for neuroimaging [].
Ketohexokinase (KHK) [, , ]: KHK inhibitors are being explored for their potential in treating metabolic disorders like diabetes and obesity. The compound's structural features allow for designing diverse KHK inhibitors with specific binding properties, as seen in the development of several compounds complexed with KHK for structural studies [, , ].
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: